molecular formula C6H8N2OS B179397 5,6-Dimethyl-2-thiouracil CAS No. 28456-54-4

5,6-Dimethyl-2-thiouracil

Cat. No.: B179397
CAS No.: 28456-54-4
M. Wt: 156.21 g/mol
InChI Key: MEAKRQUSGACTFV-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-thiouracil is a heterocyclic compound with the molecular formula C6H8N2OS. It is a derivative of thiouracil, characterized by the presence of two methyl groups at the 5th and 6th positions of the pyrimidine ring and a sulfur atom replacing the oxygen atom at the 2nd position. This compound is known for its applications in various fields, including medicinal chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-2-thiouracil typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5,6-dimethyluracil with phosphorus pentasulfide (P2S5) in a suitable solvent like pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the thiouracil ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-2-thiouracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,6-Dimethyl-2-thiouracil has been utilized in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Used in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential anti-HIV activity and as a standard for quantifying thyreostats in biological samples.

    Industry: Employed in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-thiouracil involves its interaction with specific molecular targets. In medicinal chemistry, it has been studied for its ability to inhibit certain enzymes, such as those involved in the synthesis of thyroid hormones. The sulfur atom in the thiouracil ring plays a crucial role in binding to the active sites of these enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

    6-Propyl-2-thiouracil: Another thiouracil derivative used in the treatment of hyperthyroidism.

    6-Phenyl-2-thiouracil: Known for its potential anti-cancer properties.

    2-Mercaptobenzimidazole: Used as an antioxidant and corrosion inhibitor.

Uniqueness of 5,6-Dimethyl-2-thiouracil: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at the 5th and 6th positions enhances its stability and reactivity compared to other thiouracil derivatives .

Properties

IUPAC Name

5,6-dimethyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-3-4(2)7-6(10)8-5(3)9/h1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAKRQUSGACTFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182653
Record name 5,6-Dimethylthiouracil
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Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28456-54-4
Record name 5,6-Dimethyl-2-thiouracil
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Record name Uracil, 5,6-dimethyl-2-thio-
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Record name 28456-54-4
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Record name 5,6-Dimethylthiouracil
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Record name 5,6-Dimethyl-2-thiouracil
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Synthesis routes and methods

Procedure details

To a stirred solution of potassium tert-butoxide (15.71 g, 0.140 mol) in tetrahydrofuran (200 mL) was added a solution of ethyl 2-methyl-3-oxobutanoate (20.0 g, 0.14 mol) and thiourea (10.55 g, 0.14 mol) in dry ethanol (150 mL). The resulting mixture was refluxed for 15 minutes and cooled down to ambient temperature. The formed precipitate was collected by filtration, washed with tetrahydrofuran (200 mL), and dissolved in water (200 mL). Acetic acid (100 mL) was added in to the resulting solution. The formed precipitate was collected by filtration and dried to yield 17 g (78.5%) of the titled compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.74 (s, 3H) 2.09 (s, 3H) 12.19 (s, 1H).
Quantity
15.71 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.55 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
78.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the prominent hydrogen bonding patterns observed in the crystal structures of 5,6-dimethyl-2-thiouracil and its derivatives?

A1: Crystallographic studies reveal that this compound and its derivatives frequently display R²(²(8)) hydrogen bonding patterns. These patterns are characterized by either two N-H···S hydrogen bonds [, , ] or a mixture of N-H···S and N-H···O hydrogen bonds []. The specific pattern observed can be influenced by the presence and nature of co-crystallized molecules.

Q2: How do metal ions interact with this compound?

A2: Divalent metal ions, such as Cu²⁺, Pb²⁺, Cd²⁺, Ni²⁺, and Zn²⁺, readily form complexes with this compound []. The initial interaction involves covalent bonding of the metal ion to the anionic sulfur of the thiouracil molecule. This interaction is influenced by the pKa of the thiouracil, with higher pKa values leading to more stable complexes [].

Q3: What is the significance of tautomerization in the metal complexation behavior of this compound?

A3: The ability of this compound to tautomerize and form an ionizable sulfhydryl group is crucial for its metal complexation behavior. When tautomerization is blocked, either by structural modifications like N,N'-diethyl substitution or by alkylation of the sulfur atom, metal complexation is significantly hindered [, ]. This highlights the importance of the sulfhydryl group as the primary site for metal binding.

Q4: Can you describe the different types of metal complexes formed by this compound?

A4: this compound forms various complexes with divalent metal ions. These include:

  • M₂U₂ (or MnUn) complexes: These are cyclic dimeric (or polymeric) structures where the metal ion is bonded to both the sulfur and oxygen atoms of different thiouracil molecules [].

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